molecular formula C14H20BNO2 B7956706 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1h-indole

Cat. No.: B7956706
M. Wt: 245.13 g/mol
InChI Key: LLYWNYSNVJPKHA-UHFFFAOYSA-N
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole is an organoboron compound that features a boronic ester group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 7-bromo-2,3-dihydro-1H-indole using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Boronic acids or borate esters.

    Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole is unique due to its indole core, which is a common structural motif in many natural products and pharmaceuticals. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-7,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYWNYSNVJPKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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